molecular formula C7H6ClFO B1586977 3-Chloro-2-fluoroanisole CAS No. 261762-56-5

3-Chloro-2-fluoroanisole

Cat. No.: B1586977
CAS No.: 261762-56-5
M. Wt: 160.57 g/mol
InChI Key: CVFVXCYDOOGQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoroanisole (CAS: 261762-56-5) is a substituted anisole derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.58 g/mol . Structurally, it consists of a methoxy (-OCH₃) group at position 1, a chlorine atom at position 3, and a fluorine atom at position 2 on the benzene ring. This compound is commercially available as a high-purity powder (99%) and is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents . Key suppliers include TCI Chemicals, Otto Chemie Pvt Ltd, and CymitQuimica, with packaging options ranging from 1g to 100g .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve the use of nucleophilic aromatic substitution reactions . These reactions typically require a halogenated aromatic compound and a nucleophile, such as methoxide, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include methoxide and halogenated aromatic compounds.

    Suzuki–Miyaura Coupling: Common reagents include aryl halides, organoboron compounds, and palladium catalysts.

Major Products:

Scientific Research Applications

Scientific Research Applications

3-Chloro-2-fluoroanisole is utilized in various scientific research domains:

Organic Synthesis

  • Intermediate in Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies

  • Enzyme Interaction Studies: The compound is used to investigate enzyme interactions and metabolic pathways due to its unique electronic properties induced by the chlorine and fluorine substituents.

Medicinal Chemistry

  • Pharmaceutical Development: Its unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways.

Case Study 1: Synthesis of Tetraaryladamantanes

In a study focused on the synthesis of tetraaryladamantanes (TAAs), researchers utilized 3-chloroanisole derivatives, including this compound, to achieve high yields of regioisomers through Friedel–Crafts alkylation reactions. The study demonstrated that subtle differences in substitution patterns significantly influence product distribution and yield outcomes .

Case Study 2: Photoionization Studies

Research involving photoionization spectroscopy highlighted the stability of various rotamers of chlorinated anisoles, including this compound. The study provided insights into the electronic transitions and stability of these compounds under different conditions, showcasing their potential in spectroscopic applications .

Table 1: Comparison of Reactivity with Related Compounds

CompoundReactivity LevelKey Reactions
This compoundModerateNucleophilic substitutions, oxidation
3-FluoroanisoleHighElectrophilic aromatic substitutions
3-ChloroanisoleLowLimited due to steric hindrance

Table 2: Applications in Various Fields

FieldApplication Description
Organic ChemistryIntermediate for synthesizing pharmaceuticals
BiochemistryStudy of metabolic pathways and enzyme interactions
Material ScienceDevelopment of specialty chemicals and agrochemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 3-Chloro-2-fluoroanisole and its analogs in terms of structure, properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Physical/Chemical Properties
This compound 261762-56-5 C₇H₆ClFO 160.58 Cl (3), F (2), OCH₃ (1) Powder, 99% purity; stable under cool, dry storage
2-Chloro-6-fluoro-3-methylanisole 2773658 (CID) C₈H₈ClFO 174.60 Cl (2), F (6), OCH₃ (1), CH₃ (3) Higher molecular weight due to methyl group; SMILES: CC1=C(C(=C(C=C1)F)OC)Cl
3-Chloro-4-fluoroanisole 202925-07-3 C₇H₆ClFO 160.58 Cl (3), F (4), OCH₃ (1) Structural isomer; similar MW but altered reactivity due to substituent proximity
3-Chloro-5-fluoroanisole 202925-08-4 C₇H₆ClFO 160.58 Cl (3), F (5), OCH₃ (1) Positional isomer; reduced steric hindrance compared to this compound
3-Chloro-2-fluoroaniline 2106-04-9 C₆H₅ClFN 145.56 Cl (3), F (2), NH₂ (1) Amino group increases polarity; bp 214°C
2-Chloro-5-nitroanisole 1009-36-5 C₇H₆ClNO₃ 187.58 Cl (2), NO₂ (5), OCH₃ (1) Nitro group enhances electron-withdrawing effects; used in explosives
3-Chloro-2-fluoro-6-iodobenzoic acid 1252989-58-4 C₇H₃ClFIO₂ 300.45 Cl (3), F (2), I (6), COOH (1) Carboxylic acid group increases acidity; iodine adds steric bulk

Structural and Reactivity Differences

  • Substituent Position Effects :
    • This compound vs. 3-Chloro-4-fluoroanisole : The Cl and F groups in the 3- and 4-positions (meta and para to OCH₃) alter electronic distribution. The closer proximity of Cl and F in this compound may increase steric hindrance and influence nucleophilic substitution reactions .
    • Methyl vs. Methoxy Derivatives : 2-Chloro-6-fluoro-3-methylanisole (CID 2773658) has a methyl group instead of hydrogen at position 3. This increases hydrophobicity and molecular weight (174.6 vs. 160.58) but reduces solubility in polar solvents .

Functional Group Impact

  • Amino vs. Methoxy: 3-Chloro-2-fluoroaniline (CAS 2106-04-9) replaces the methoxy group with an amino (-NH₂) group, lowering molecular weight (145.56 vs. 160.58) and increasing basicity. This makes it more reactive in coupling reactions .
  • Nitro vs. Halogen : 2-Chloro-5-nitroanisole (CAS 1009-36-5) introduces a nitro group, which strongly withdraws electrons, making the ring less reactive toward electrophilic substitution compared to halogenated analogs .

Biological Activity

3-Chloro-2-fluoroanisole (CFA) is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure and substituents make it a valuable intermediate in the synthesis of biologically active compounds. This article explores the biological activity of CFA, highlighting its applications, research findings, and case studies.

  • Molecular Formula : C7_7H6_6ClF
  • Molecular Weight : 160.57 g/mol
  • CAS Number : 261762-56-5
  • IUPAC Name : 1-chloro-2-fluoro-3-methoxybenzene

Applications

Pharmaceutical Development : CFA is utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its fluorinated and chlorinated groups enhance the biological activity and selectivity of the resulting compounds.

Agricultural Chemicals : The compound is also employed in formulating agrochemicals, including herbicides and fungicides, which improve crop protection and yield. The halogen substituents contribute to the efficacy of these agrochemicals by modifying their interaction with biological targets.

Material Science : Research into CFA's properties has led to its exploration in developing new materials, such as polymers and coatings that require specific chemical resistance.

Biological Activity

Research indicates that CFA exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that CFA possesses antimicrobial properties against various bacterial strains. The presence of chlorine and fluorine enhances its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : As an intermediate for anti-inflammatory drugs, CFA has shown potential in reducing inflammation markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Preliminary studies suggest that CFA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing novel anti-inflammatory agents from CFA derivatives highlighted its role as a key intermediate. The derivatives exhibited enhanced activity compared to non-fluorinated counterparts, demonstrating that the introduction of fluorine atoms significantly improves pharmacological properties .

Case Study 2: Agrochemical Formulation

In agricultural research, CFA was incorporated into herbicide formulations. Field trials showed that crops treated with CFA-based herbicides had improved resistance to common weeds compared to traditional herbicides .

Research Findings

Recent investigations into the reaction mechanisms involving CFA have revealed valuable insights:

  • Regioselectivity in Reactions : Research indicates that reactions involving CFA can lead to complex mixtures of products, emphasizing the importance of regioselectivity in synthetic pathways .
  • Thermodynamic vs Kinetic Products : Studies have shown that CFA can yield different products based on reaction conditions, highlighting its versatility as a synthetic building block .

Data Table

PropertyValue
Molecular FormulaC7_7H6_6ClF
Molecular Weight160.57 g/mol
CAS Number261762-56-5
Biological ActivityAntimicrobial, Anti-inflammatory
ApplicationsPharmaceuticals, Agrochemicals

Q & A

Basic Questions

Q. What are the key identifiers and physicochemical properties of 3-Chloro-2-fluoroanisole?

  • Answer : The compound is identified by CAS RN 261762-56-5, molecular formula C₇H₆ClFO, and molecular weight 160.58 g/mol. Its IUPAC name is 1-chloro-2-fluoro-3-methoxybenzene. Basic physicochemical data (e.g., boiling point) are limited in the provided evidence, but analogs like 4-fluoroanisole (boiling point ~214°C for 3-chloro-2-fluoroaniline) suggest similar volatility .

Q. What methods are recommended for assessing the purity of this compound?

  • Answer : Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), as demonstrated for structurally similar compounds (e.g., 3-bromo-4-fluoroanisole, analyzed using GC >95.0% purity ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation, referencing protocols from authoritative databases like PubChem .

Q. What safety precautions are necessary when handling halogenated aromatic compounds like this compound?

  • Answer : Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid inhalation or skin contact. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste. While specific data for this compound are lacking, protocols for 3-chlorophenol (PAC-1: 2.1 mg/m³) provide a conservative framework .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address regioselectivity challenges?

  • Answer : Regioselective synthesis may involve directed ortho-metalation or Ullmann coupling. For example, bromo/chloro analogs (e.g., 3-bromo-4-chloroanisole) are synthesized via halogen-directed methoxylation . Fluorination could employ Balz-Schiemann reactions, with temperature control to minimize byproducts .

Q. What analytical techniques resolve structural ambiguities in halogenated anisoles, such as distinguishing positional isomers?

  • Answer : High-resolution MS and ¹⁹F NMR are critical. For example, ¹H-¹³C HSQC NMR can differentiate substituent positions in trifluoromethyl analogs . Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. How do substituents (e.g., Cl, F, OCH₃) influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The electron-withdrawing chloro and fluoro groups deactivate the ring, directing electrophilic substitution to the para position relative to methoxy. For Suzuki-Miyaura coupling, steric hindrance from substituents may require bulky palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights or spectral data for halogenated anisoles?

  • Answer : Cross-validate using multiple sources (e.g., PubChem, EPA DSSTox) and experimental techniques. For instance, the molecular weight of this compound (160.58 g/mol) aligns with its formula C₇H₆ClFO, but conflicting reports should be resolved via elemental analysis .

Q. Methodological Recommendations

Q. What strategies are effective for scaling up this compound synthesis without compromising yield?

  • Answer : Use flow chemistry to enhance heat/mass transfer, particularly for exothermic halogenation steps. Process optimization for analogs (e.g., 4-fluoroanisole) shows that controlled addition of reagents and inert atmospheres improve reproducibility .

Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFVXCYDOOGQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378574
Record name 3-Chloro-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-56-5
Record name 3-Chloro-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluoroanisole
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-fluoroanisole
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-fluoroanisole
Reactant of Route 5
3-Chloro-2-fluoroanisole
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.